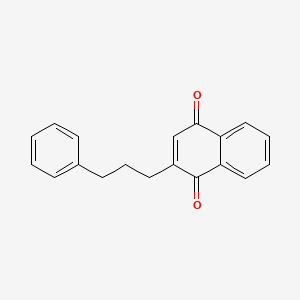

2-(3-Phenylpropyl)naphthalene-1,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

142389-12-6 |

|---|---|

Molecular Formula |

C19H16O2 |

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-(3-phenylpropyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C19H16O2/c20-18-13-15(10-6-9-14-7-2-1-3-8-14)19(21)17-12-5-4-11-16(17)18/h1-5,7-8,11-13H,6,9-10H2 |

InChI Key |

NEFZMISOXYWQKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 3 Phenylpropyl Naphthalene 1,4 Dione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Naphthoquinone Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of naphthoquinone derivatives. nih.govacs.orgresearchgate.net By analyzing the chemical shifts, coupling constants, and correlations in ¹H, ¹³C, and two-dimensional (2D) NMR spectra, the precise connectivity and environment of each atom in the molecule can be established. nih.gov

In the ¹H NMR spectrum of a 2-substituted-1,4-naphthoquinone like 2-(3-Phenylpropyl)naphthalene-1,4-dione, distinct signals are expected for the protons of the naphthoquinone core, the phenyl group, and the propyl linker. The protons on the quinonoid ring (H-3) typically appear as a singlet in the olefinic region. The four protons of the benzenoid ring of the naphthalene (B1677914) system (H-5, H-6, H-7, H-8) resonate as multiplets in the aromatic region. The protons of the phenylpropyl side chain would exhibit characteristic signals in the aliphatic region, with the benzylic and adjacent methylene (B1212753) protons appearing as triplets.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The two carbonyl carbons (C-1 and C-4) of the quinone are highly deshielded and appear at the downfield end of the spectrum. The carbons of the aromatic rings and the olefinic carbon of the quinone ring resonate in the aromatic region, while the sp³-hybridized carbons of the propyl chain appear in the upfield aliphatic region. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm the proton-proton and proton-carbon connectivities, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing long-range correlations, for instance, connecting the propyl side chain to the C-2 position of the naphthoquinone ring. nih.gov These combined NMR methods allow for the unambiguous assignment of all signals and the definitive confirmation of the molecular structure. acs.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous 2-substituted naphthoquinones and phenylalkyl moieties.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | - | ~185.0 |

| C2 | - | ~148.0 |

| C3 | ~6.9 (s) | ~135.0 |

| C4 | - | ~184.5 |

| C4a | - | ~132.0 |

| C5 | ~8.1 (d) | ~126.5 |

| C6 | ~7.7 (t) | ~133.5 |

| C7 | ~7.7 (t) | ~134.0 |

| C8 | ~8.1 (d) | ~126.0 |

| C8a | - | ~131.5 |

| C1' (Propyl) | ~2.8 (t) | ~30.0 |

| C2' (Propyl) | ~2.0 (m) | ~32.0 |

| C3' (Propyl) | ~2.7 (t) | ~35.0 |

| C1'' (Phenyl) | - | ~141.0 |

| C2''/C6'' (Phenyl) | ~7.2 (d) | ~128.5 |

| C3''/C5'' (Phenyl) | ~7.3 (t) | ~128.3 |

| C4'' (Phenyl) | ~7.2 (t) | ~126.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. nih.gov The IR spectrum of this compound and its analogues is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds. nih.govnih.gov

The most prominent features in the spectrum are the strong absorptions due to the carbonyl (C=O) groups of the 1,4-naphthoquinone (B94277) core. These typically appear as two distinct bands in the region of 1660-1680 cm⁻¹, characteristic of α,β-unsaturated ketones in a cyclic system. The C=C stretching vibrations of the aromatic naphthalene and phenyl rings, as well as the quinonoid ring, give rise to several bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

Stretching vibrations for aromatic C-H bonds are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while the aliphatic C-H stretching vibrations of the propyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.czlibretexts.org The presence of both types of C-H stretches is a clear indication of the combined aromatic and aliphatic nature of the molecule. Weaker bands corresponding to C-H bending vibrations can also be observed in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound Analogues

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Naphthyl & Phenyl) |

| 2960-2850 | C-H Stretch | Aliphatic (Propyl chain) |

| 1680-1660 | C=O Stretch | Quinone Carbonyl |

| 1600-1580 | C=C Stretch | Aromatic/Quinone Ring |

| 1500-1400 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals. scholarsresearchlibrary.com The naphthoquinone core is a strong chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands corresponding to different electronic transitions. nih.gov

Typically, naphthoquinone derivatives exhibit two main types of transitions. The high-energy, high-intensity bands observed in the UV region (around 250-300 nm) are attributed to π → π* transitions within the aromatic and quinonoid systems. pharmatutor.org These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

A lower-energy, lower-intensity band is often observed in the near-UV or visible region (around 330-450 nm). researchgate.net This absorption is characteristic of the n → π* transition, which involves the promotion of a non-bonding electron from one of the oxygen lone pairs to an antibonding π* orbital of the carbonyl group. pharmatutor.org This transition is symmetry-forbidden, which accounts for its lower intensity compared to the π → π* transitions. The position and intensity of these bands can be influenced by the nature of the substituent at the C-2 position and the solvent used for the analysis.

Table 3: Typical UV-Vis Absorption Maxima (λ_max) for 1,4-Naphthoquinone Derivatives

| Approximate λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition | Associated Chromophore |

| ~250 | High | π → π | Benzenoid ring |

| ~335 | Moderate | π → π | Quinonoid ring |

| ~430 | Low | n → π* | Carbonyl group |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. vanderbilt.edu For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula (C₁₉H₁₆O₂).

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would be observed, confirming the molecular weight. The fragmentation pattern provides valuable structural clues. A characteristic fragmentation pathway for this molecule would involve cleavage of the bond between the propyl chain and the naphthalene ring. The most significant fragmentation is often the benzylic cleavage, which is common for alkyl-aromatic compounds. This could lead to the formation of a stable tropylium (B1234903) ion or other fragments derived from the phenylpropyl side chain. Another likely fragmentation is the McLafferty rearrangement if applicable, or cleavage at other points along the alkyl chain. Analysis of these fragment ions helps to piece together the structure of the parent molecule. acs.orgthieme-connect.de

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Proposed Ion/Fragment | Significance |

| 276 | [C₁₉H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 185 | [M - C₇H₇]⁺ | Loss of a tropylium radical |

| 173 | [Naphthoquinone + H]⁺ | Naphthoquinone core fragment |

| 104 | [C₈H₈]⁺ | Styrene fragment from side chain |

| 91 | [C₇H₇]⁺ | Tropylium ion from side chain |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, torsion angles, and intermolecular interactions.

For a 2-substituted-1,4-naphthoquinone, an XRD analysis would confirm the planarity of the naphthoquinone ring system. nih.gov It would also reveal the conformation of the 3-phenylpropyl side chain relative to the ring, including the torsion angles that define its spatial orientation. nih.gov The analysis of the crystal packing would show how molecules arrange themselves in the unit cell, identifying intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds involving the carbonyl oxygen atoms. researchgate.net This information is crucial for understanding the solid-state properties of the compound and its potential polymorphic forms. While a crystal structure for the specific title compound is not detailed in the literature, data from analogous structures provide a reliable model for its expected solid-state conformation and packing. nih.gov

Table 5: Representative Crystallographic Parameters for 2-Substituted-1,4-Naphthoquinone Analogues Data is generalized from known structures of similar compounds.

| Parameter | Typical Value/Observation |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c, P-1 |

| C1=O1 Bond Length | ~1.22 Å |

| C4=O2 Bond Length | ~1.25 Å |

| Naphthoquinone Ring | Largely planar |

| Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds |

Computational Chemistry and Theoretical Investigations of 2 3 Phenylpropyl Naphthalene 1,4 Dione and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometric parameters of molecules. Through DFT calculations, a detailed understanding of the electron density distribution and its influence on the molecular geometry of 2-(3-phenylpropyl)naphthalene-1,4-dione can be achieved. These calculations are foundational for further analyses, including the examination of molecular orbitals, electrostatic potential, and bonding characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and electronic properties of a molecule. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to predict the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is primarily localized on the naphthalene-1,4-dione core, indicating this region's propensity to act as an electron donor. Conversely, the LUMO is also centered on the quinone moiety, suggesting its capacity to accept electrons. The specific energy values for these orbitals and the resulting energy gap would be crucial in quantifying the molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available in published literature |

| ELUMO | Data not available in published literature |

| Energy Gap (ΔE) | Data not available in published literature |

No specific data for this compound has been found in the reviewed scientific literature. The table is presented as a template for the type of data that would be included.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color spectrum to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green areas represent neutral potential.

In the case of this compound, the MEP map would be expected to show regions of high electron density around the carbonyl oxygen atoms of the quinone ring, making them likely sites for electrophilic interaction. The phenylpropyl side chain would exhibit a more neutral potential, with the aromatic rings showing characteristic π-electron cloud distributions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. This method allows for the investigation of charge transfer and intramolecular interactions by quantifying the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| Specific interactions | Specific interactions | Data not available |

Detailed NBO analysis data for the title compound is not available in the current literature. The table illustrates the format for presenting such findings.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational modes with experimentally obtained spectra, it is possible to assign specific peaks to the corresponding molecular vibrations, such as stretching, bending, and torsional modes. This correlation provides a powerful method for structural elucidation.

The calculated vibrational spectrum of this compound would be expected to show characteristic peaks for the C=O stretching of the quinone group, aromatic C-H stretching from both the naphthalene (B1677914) and phenyl rings, and various C-C stretching and bending modes within the molecular framework.

Table 3: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| C-C stretch | Data not available | Data not available |

Specific vibrational frequency data for the title compound could not be located in the surveyed literature.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of a molecule, such as its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters provide an indication of the molecule's potential to exhibit a nonlinear optical response.

The presence of the electron-rich naphthalene-1,4-dione system in conjunction with the phenylpropyl group in this compound suggests that it may possess interesting NLO properties. Calculations would be needed to quantify these properties and assess its suitability for NLO applications.

Table 4: Calculated NLO Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) | Data not available |

| Polarizability (α) | Data not available |

| First-Order Hyperpolarizability (β) | Data not available |

Quantitative NLO property data for the specified compound is not available in existing research.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and design, as it helps to understand the binding mechanism and to estimate the binding affinity between the ligand and the protein's active site.

Derivatives of naphthalene-1,4-dione are known to exhibit a range of biological activities, and molecular docking studies are often employed to investigate their interactions with specific protein targets. For this compound, docking studies could be performed against various enzymes or receptors implicated in different diseases to explore its potential as a therapeutic agent. The docking results would provide information on the binding energy, key interacting amino acid residues, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Table 5: Molecular Docking Results of this compound with a Hypothetical Target

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|

| Hypothetical Target | Data not available | Data not available |

No molecular docking studies specifically investigating this compound were found in the scientific literature.

Prediction of Binding Affinities and Modes

Molecular docking is a key computational technique used to predict the binding affinities and preferred orientations of ligands within the active site of a protein. This method is crucial for understanding how naphthalene-1,4-dione derivatives interact with their biological targets and for guiding the design of new inhibitors.

Several studies have employed molecular docking to evaluate the binding of naphthalene-1,4-dione derivatives to various protein targets. For instance, docking studies against Topoisomerase II have been performed to assess the anticancer potential of these compounds. In one such study, a series of 2,3-disubstituted naphthalene-1,4-dione derivatives were docked into the active site of Topoisomerase II (PDB: 3L4K). The results indicated that these compounds could possess significant inhibitory activity. scilit.com Notably, compound L3 exhibited a higher binding score (-10.66 kcal/mol) than the reference drug adriamycin (-9.58 kcal/mol), suggesting a strong binding affinity. scilit.com Similarly, compound L2 also showed a promising binding score of -9.86 kcal/mol. scilit.com

In another study focusing on antibacterial agents, novel 1,4-naphthoquinone (B94277) derivatives were synthesized and docked against the YmaH protein. nih.gov Among the tested molecules, compound 7 showed the highest glide score of -7.73, indicating a favorable binding interaction. nih.gov Such studies are essential in identifying promising lead compounds for further development. The binding affinity of a synthetic derivative, 2-(4-methoxyanilino)naphthalene-1,4-dione (MN), was investigated with human serum albumin (HSA), a crucial protein for drug transport in the circulatory system. nih.gov Molecular docking revealed that MN preferentially binds to subdomain IIA (site I) of HSA with the lowest binding affinity calculated at –7.15 kcal/mol. nih.gov

Molecular dynamics simulations can further refine docking results, providing insights into the stability of the ligand-protein complex over time. researchgate.net These simulations have shown that derivatives can stably occupy the ATP-binding pocket of targets like Fibroblast Growth Factor Receptor 1 (FGFR1), reinforcing the predictions made by initial docking studies. researchgate.net

Table 1: Predicted Binding Affinities of Naphthalene-1,4-dione Derivatives against Various Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|

| Compound L3 | Topoisomerase II (PDB: 3L4K) | -10.66 kcal/mol | scilit.com |

| Compound L2 | Topoisomerase II (PDB: 3L4K) | -9.86 kcal/mol | scilit.com |

| Adriamycin (Reference) | Topoisomerase II (PDB: 3L4K) | -9.58 kcal/mol | scilit.com |

| Compound 7 | YmaH | -7.73 (Glide Score) | nih.gov |

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to explaining its binding affinity and mechanism of action. Computational analyses provide detailed two-dimensional and three-dimensional views of these interactions, highlighting key residues and forces involved.

In studies involving Fibroblast Growth Factor Receptor 1 (FGFR1), molecular docking revealed that naphthoquinone–chalcone derivatives share common interacting amino acid residues with known inhibitors. researchgate.net Key interactions involved residues such as Val492, Lys514, Ile545, Val561, Ala640, and Asp641, which interacted with the ligand's terminal phenyl ring primarily through van der Waals and π-interactions. researchgate.net The stability of these interactions is often further confirmed by molecular dynamics simulations, which show that ligands can remain securely within the ATP-binding pocket. researchgate.net

The binding of 2-(4-methoxyanilino)naphthalene-1,4-dione to human serum albumin is primarily driven by hydrophobic interactions, which is an endothermic process. nih.gov This is consistent with findings for other 1,4-naphthoquinone derivatives. nih.gov Similarly, studies on naphthalene adducts with model proteins like actin and protein disulfide isomerase (PDI) have shown that reactive metabolites of naphthalene can bind to Cysteine, Lysine, or Histidine residues. nih.gov The electrophilic nature of the naphthoquinone ring appears sufficient to facilitate adduction even with residues surrounded by less favorable acidic or basic residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.com This approach is valuable for predicting the activity of new, unsynthesized molecules and for understanding which structural features are most important for potency.

QSAR studies have been performed on naphthoquinone derivatives to model their activity as inhibitors of specific pathogenic agents, such as indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in tumor immunity. brieflands.com In these studies, various molecular descriptors (representing physicochemical properties like hydrophobicity, molar volume, and surface tension) are calculated for a set of compounds with known activities. sustech.edu Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then used to build the predictive model. brieflands.com

For a set of 57 naphthoquinone derivatives inhibiting IDO1, a QSAR study revealed that while MLR models could predict activity to some extent, ANN models provided much better and more efficient predictions. brieflands.com The robustness of these models is typically evaluated through validation methods to ensure their predictive power. brieflands.com The goal of such studies is to develop models that can guide the design of novel inhibitors with improved efficacy. researchgate.net

The process involves selecting the most relevant descriptors to construct the QSAR model. brieflands.com For instance, a study on phenylaminonaphthoquinones against various cancer cell lines found that cytotoxic activities depended largely on their hydrophobicity, modeled by the ClogP descriptor. sustech.edu The resulting models showed good statistical values, indicating a strong correlation between hydrophobicity and anticancer activity. sustech.edu The development of a statistically significant 3D-QSAR model often relies on generating a common pharmacophoric hypothesis, which defines the essential 3D arrangement of chemical features required for biological activity. nih.govnih.gov

Simulation of Redox Behavior and Electron Transfer Properties

The biological activity of many naphthalene-1,4-dione derivatives is closely linked to their redox properties and their ability to participate in electron transfer reactions. mdpi.comresearchgate.net These processes can lead to the generation of reactive oxygen species (ROS) and interfere with cellular electron transport chains, contributing to their anticancer and antibacterial effects. frontiersin.orgnih.gov

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate and understand these electronic properties. DFT calculations can determine the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgsemanticscholar.org The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and a greater ease of electron transfer. frontiersin.org For example, a study on novel naphthoquinone derivatives found that the compound with the lowest HOMO-LUMO gap (2.975 eV) was expected to have efficient biological activities. frontiersin.org

Cyclic voltammetry experiments, often complemented by theoretical calculations, are used to study the electrochemical behavior of these compounds. mdpi.com Such studies investigate the reduction and oxidation potentials, which are directly related to the ease with which the molecule can accept or donate electrons. mdpi.comresearchgate.net The redox mechanism often involves the formation of an anion radical (Q•−) and a dianion radical hydroquinone (B1673460) (Q•2−) through the transfer of one or two electrons. mdpi.com

Theoretical calculations can also rationalize experimental findings, such as hyperfine coupling constants observed in Electrochemical-Electron Spin Resonance (E-ESR) experiments, which confirm the involvement of radical species. researchgate.net Furthermore, computational electrochemistry can be used to design materials with specific redox potentials, for instance, in the development of cathode materials for rechargeable batteries. rsc.org The electronic properties, such as electron affinity (EA) and ionization potential (IP), can be determined from electrochemical measurements and correlated with DFT calculations, providing a comprehensive understanding of the electron transport characteristics of these molecules. semanticscholar.orgmdpi.com

Structure Activity Relationship Sar Studies of Naphthoquinone Derivatives with a Phenylpropyl Moiety

Impact of Substituent Position and Nature on Mechanistic Activity

The position and chemical nature of substituents on the naphthoquinone scaffold are critical determinants of its biological activity. nih.gov Different substitution patterns can significantly affect the molecule's redox potentials and pro-oxidant activities, which are often central to their mechanism of action. nih.gov

Research has demonstrated that the leishmanicidal activity of naphthoquinones is strongly dependent on the nature and position of substituents. For instance, hydroxylation at the C-5 position and dihydroxy substitution have been associated with increased activity. nih.gov Conversely, 2-hydroxynaphthoquinones have been found to be less active in some contexts. nih.gov In the realm of anticancer activity, derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) with 2-O-alkyl or 3-C-alkyl substitutions have shown potent cytotoxic effects. nih.govmdpi.com Specifically, 2-hydroxy-3-farnesyl-1,4-naphthoquinone was identified as a highly cytotoxic compound against tested cell lines. nih.govmdpi.com

The introduction of an amino group to the naphthoquinone structure can alter its electron-accepting capacity, potentially leading to increased biological activities such as antibacterial, antifungal, and anticancer effects. rsc.org For example, studies on 2-amino-1,4-naphthoquinones have shown that the nature of the amine substituent is important. Aromatic amines generally lead to better yields in synthesis compared to aliphatic ones. acs.orgacs.org Furthermore, the position of substituents on an aniline (B41778) ring attached to the naphthoquinone core influences reactivity, with ortho-substituted products often showing decreased yields due to steric hindrance, which makes the anilines less nucleophilic. acs.orgacs.org

The mechanistic activity is also influenced by the electronic properties of the substituents. Electron-donating groups can activate the ring system through conjugation, thereby influencing the molecule's reactivity. researchgate.net Computational studies have been employed to understand how substituents alter the properties of related aromatic compounds like naphthoic acid, correlating these changes with biological activities. researchgate.net

A summary of the impact of various substituents on the activity of naphthoquinone derivatives is presented in the table below.

| Substituent/Modification | Position(s) | Observed Impact on Mechanistic Activity | Reference(s) |

| Hydroxyl group | C-5 | Increased leishmanicidal activity | nih.gov |

| Dihydroxy groups | - | Increased leishmanicidal activity | nih.gov |

| O-acyl group | 5 | More active in wheat coleoptile bioassay | nih.gov |

| O-alkyl group | 2 | Potent anticancer activity (from lawsone) | nih.govmdpi.com |

| C-alkyl group | 3 | Potent anticancer activity (from lawsone) | nih.govmdpi.com |

| Phenylamino and 4-hydroxyphenylamino moieties | - | Critical for selective anticancer activity | mdpi.com |

| Aliphatic amine substituents | - | Higher inhibition rates compared to aromatic amines in some hybrids | nih.gov |

| 2-cyanoacryloylamide | - | More suitable for inhibitory activity than carboxamide | nih.gov |

Role of the Phenylpropyl Side Chain in Modulating Interactions

In a broader context of naphthalene (B1677914) derivatives, side chains are known to be crucial for their interaction with biological targets like G-quadruplexes, which are of interest in anticancer drug development. nih.gov The analysis of various naphthalene diimides has shown that the side chains significantly influence their binding modes and antiproliferative activity. nih.gov

The phenylpropyl group, with its combination of a flexible propyl linker and a rigid phenyl ring, can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with amino acid residues in a protein's active site. These interactions can stabilize the drug-target complex and contribute to the compound's potency and selectivity.

Influence of Naphthoquinone Ring Modifications on Mechanistic Profiles

Modifications to the naphthoquinone ring itself can have a profound impact on the mechanistic profile of the resulting derivatives. The naphthoquinone scaffold is known to act as a reactive oxygen species (ROS)-inducing agent and can inhibit various enzymes. digitellinc.com Therefore, modifications to this core structure are often aimed at modulating its redox properties to enhance therapeutic efficacy and reduce off-target effects. digitellinc.com

Introducing highly electronegative atoms like nitrogen and oxygen into the naphthoquinone core is a strategy to modulate its redox properties and generate new lead structures. digitellinc.com For example, the incorporation of a triazole ring, which can act as a bioisostere for other functional groups, has led to novel naphthoquinone derivatives with promising anti-lung cancer and antibacterial activities. digitellinc.com

The substitution of hydrogen with other groups on the quinonoid ring directly affects the electronic environment and, consequently, the reactivity of the molecule. For instance, the synthesis of 2-amino-1,4-naphthoquinones through the reaction of 1,4-naphthoquinone (B94277) with amines involves a Michael addition followed by oxidation, a process that is influenced by the electronic nature of the naphthoquinone ring. acs.org The presence of a chloro group at the 2-position of 1,4-naphthoquinone can influence the outcome of reactions with amines, leading to different product profiles. acs.org

The table below summarizes the influence of some key naphthoquinone ring modifications.

| Ring Modification | Rationale | Resulting Mechanistic Profile | Reference(s) |

| Introduction of nitrogen/oxygen | Modulate redox properties | Generation of new lead structures with altered activity | digitellinc.com |

| Addition of a triazole ring | Bioisosterism | Novel derivatives with anti-lung cancer and antibacterial properties | digitellinc.com |

| Substitution with amino groups | Alter electron-accepting capacity | Increased biological activities (e.g., antibacterial, anticancer) | rsc.org |

| Halogenation (e.g., chloro group) | Modify reactivity | Influences reaction pathways and product formation | acs.org |

Correlations between Molecular Descriptors and Mechanistic Activity

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for establishing correlations between the physicochemical properties of molecules, represented by molecular descriptors, and their biological or mechanistic activities. brieflands.com These studies aim to develop mathematical models that can predict the activity of new compounds based on their chemical structure. brieflands.com

Several molecular descriptors have been found to be important for the activity of naphthoquinone derivatives:

Half-wave potentials: The redox properties of naphthoquinones are fundamental to their biological activity, often involving the generation of reactive oxygen species through redox cycling. mdpi.comnih.gov The half-wave potential is a measure of the ease of reduction or oxidation of a compound. Cyclic voltammetry studies of chalcogen-naphthoquinone-1,2,3-triazole hybrids have shown a correlation between lower oxidation potential values and better antioxidant activity. nih.gov

Hydrophobicity: This property, often quantified by the partition coefficient (logP), plays a significant role in the ability of a compound to cross cell membranes and reach its intracellular target. QSAR studies on 1,4-naphthoquinone derivatives have indicated that their cytotoxic activities are largely dependent on their hydrophobicity. researchgate.net

Molar Refractivity (MR): Molar refractivity is related to the volume of a molecule and its polarizability. It can be an important descriptor in QSAR models, reflecting the potential for van der Waals interactions between the drug and its target. sustech.edu

Other Descriptors: A wide range of other descriptors have been used in QSAR modeling of naphthoquinone derivatives, including formula weight, molar volume, surface tension, refractive index, and density. sustech.edu 2D-autocorrelation descriptors have been successfully used to model the cytotoxicity of naphthoquinone ester derivatives, explaining a significant portion of the variance in experimental activity. nih.gov

The table below provides examples of molecular descriptors and their correlation with the activity of naphthoquinone derivatives.

| Molecular Descriptor | Correlation with Mechanistic Activity | Reference(s) |

| Half-wave potentials (Oxidation/Reduction) | Lower oxidation potentials correlated with better antioxidant activity. | nih.gov |

| Hydrophobicity (logP) | Cytotoxic activities of 1,4-naphthoquinones are largely dependent on hydrophobicity. | researchgate.net |

| Molar Refractivity (MR) | Used in QSAR models to predict biological activity, reflecting molecular volume and polarizability. | sustech.edu |

| 2D-Autocorrelation Descriptors | Successfully modeled the cytotoxicity of naphthoquinone ester derivatives. | nih.gov |

| Formula Weight, Molar Volume, Surface Tension, Refractive Index, Density | Calculated and used in various QSAR models to predict biological activity. | sustech.edu |

Mechanistic Research and Biological Interactions in Vitro Focus of 2 3 Phenylpropyl Naphthalene 1,4 Dione Analogues

Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms (In Vitro)

A primary mechanism underlying the bioactivity of 2-(3-Phenylpropyl)naphthalene-1,4-dione analogues is their ability to undergo redox cycling. The 1,4-naphthoquinone (B94277) structure can accept one or two electrons to form highly reactive semiquinone and hydroquinone (B1673460) species. nih.gov This process is often catalyzed by cellular flavoprotein enzymes, such as NADPH-cytochrome P450 reductase, which use NADPH as an electron donor. mdpi.com

The molecular basis of this toxicity involves the enzyme-catalyzed reduction to semiquinone radicals. These radicals then react with molecular oxygen (O₂) to generate superoxide (B77818) anion radicals (O₂•⁻), regenerating the parent quinone in the process. acs.org This futile cycle leads to the continuous production of ROS, including hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), creating a state of oxidative stress. mdpi.comacs.orgmdpi.com The cytotoxicity of 1,4-naphthoquinones is linked to their electron-accepting capability, which results in ROS production that can lead to DNA damage and apoptosis in cancer cells. nih.gov

Substituents on the naphthoquinone ring modulate the redox properties, influencing the compound's capacity to accept electrons and generate ROS. acs.org In vitro studies have demonstrated that various naphthoquinone derivatives can significantly increase ROS levels in different cell lines. nih.govnih.govmdpi.com For instance, certain derivatives have been shown to induce apoptosis in human gastric cancer cells by stimulating ROS generation. nih.gov This increase in ROS can be blocked by scavengers like N-acetyl-L-cysteine (NAC), confirming the role of oxidative stress in the observed cellular effects. nih.govnih.gov

The process can be summarized as follows:

The naphthoquinone is reduced by one electron by an enzyme (e.g., NADPH-cytochrome P450 reductase) to form a semiquinone radical. mdpi.com

The semiquinone radical transfers its electron to molecular oxygen, forming a superoxide anion and regenerating the original naphthoquinone. mdpi.com

This cycle repeats, leading to the accumulation of superoxide anions.

Superoxide dismutase can convert the superoxide to hydrogen peroxide, which can then be converted to the highly reactive hydroxyl radical. mdpi.com

This sustained generation of ROS can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death pathways. researchgate.net

Enzyme Inhibition Mechanisms (In Vitro)

Analogues of this compound have been shown to inhibit a variety of enzymes in vitro through different mechanisms, often related to their electrophilic nature or their ability to interfere with active sites.

Naphthoquinone derivatives have been identified as inhibitors of both type I and type II DNA topoisomerases. nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and apoptosis. nih.gov Some naturally occurring naphthoquinones have been classified as irreversible catalytic inhibitors of topoisomerase II in vitro. nih.gov

Additionally, certain 1,4-naphthoquinone analogues have demonstrated inhibitory activity against human monoamine oxidase A (MAO-A) and MAO-B. nih.gov Kinetic studies have shown these compounds to be reversible and competitive inhibitors. nih.gov Molecular docking studies suggest that the most potent inhibitors bind to the MAO active site near the flavin moiety, potentially forming hydrogen bonds that enhance inhibition. nih.gov The selectivity for MAO-A or MAO-B is greatly influenced by the substitutions on the 1,4-naphthoquinone ring. nih.gov

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making its components key targets for anticancer therapies. nih.gov Naphthoquinone analogues have been explored as potential inhibitors of this pathway. nih.gov Computational studies have identified novel naphthoquinone analogues that are predicted to act as pan-inhibitors of PI3K, AKT, and mTOR by binding to the active sites of these protein kinases. nih.gov

In vitro experimental studies have confirmed these interactions. For example, Furano-1,2-naphthoquinone (FNQ) has been shown to suppress the phosphorylation of Src, PI3K, and Akt activation in human oral squamous carcinoma cells. nih.gov This inactivation of the PI3K/Akt signaling pathway contributes to the compound's cytotoxic effects, including cell cycle arrest and apoptosis. nih.gov The generation of ROS by other naphthoquinone derivatives has also been linked to the modulation of the Akt signaling pathway in cancer cells. nih.gov

Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. nih.gov The 1,4-naphthoquinone scaffold has been identified as a new class of HSP90 inhibitors. nih.govnih.gov

The mechanism of inhibition involves binding to the N-terminal ATP-binding pocket of HSP90, which disrupts its chaperone activity. nih.gov This leads to the misfolding and subsequent degradation of HSP90 client proteins, such as the Her2 receptor. nih.gov In vitro assays, including Hsp90-dependent refolding of firefly luciferase and client protein degradation assays, have confirmed the inhibitory activity of naphthoquinone analogues, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govnih.gov

Table 1: In Vitro HSP90 Inhibition by Naphthoquinone Analogues

Interactions with Cellular Pathways (In Vitro, e.g., glucose metabolism, oxygen consumption rate)

Naphthoquinone analogues can significantly alter cellular metabolism. A hallmark of many cancer cells is an increased reliance on aerobic glycolysis, known as the Warburg effect. nih.gov Some naphthalene-1,4-dione analogues have been found to disrupt this metabolic preference. nih.gov

For instance, the hit compound BH10 was shown to increase the cellular oxygen consumption rate (OCR) in vitro, indicating a shift away from glycolysis towards mitochondrial respiration. nih.gov This alteration is believed to be caused by targeting mitochondrial redox defense systems, which in turn increases glucose oxidation and inhibits glycolysis, leading to necrosis in cancer cells. nih.gov The protein Keap1, a key regulator of the cellular defense against oxidative stress, has been identified as a potential target in this process. nih.gov Several analogues of BH10 have been synthesized and shown to possess potent and selective cytotoxicity against cancer cells in vitro, with IC₅₀ values around 1 µM for some derivatives. nih.gov

Table 2: In Vitro Cytotoxicity and Selectivity of Naphthalene-1,4-dione Analogues

DNA Intercalation and Alkylation Mechanisms (In Vitro)

The planar aromatic structure of the 1,4-naphthoquinone core allows these compounds to interact directly with DNA. One key mechanism is DNA intercalation, where the planar polycyclic system inserts itself between the base pairs of the DNA double helix. mdpi.com This interaction is often stabilized by hydrogen bonds and π-stacking interactions. mdpi.com DNA intercalation can interfere with normal DNA processes like replication and transcription, ultimately leading to cell death. mdpi.com In vitro studies using fluorescence of DNA-ethidium bromide complexes have demonstrated that 3-acyl-2-phenylamino-1,4-naphthoquinone derivatives can act as intercalating agents. nih.gov

In addition to non-covalent intercalation, the high electrophilicity of the 1,4-naphthoquinone moiety allows for covalent bond formation with nucleophiles, a process known as alkylation. mdpi.com Naphthoquinones can form covalent bonds with nucleophilic groups found in biomolecules, including the thiol groups of proteins and glutathione. mdpi.com This reactivity can also extend to DNA, causing direct damage. Plasmid DNA cleavage assays have shown that 1,4-naphthoquinone derivatives are capable of causing DNA damage and promoting DNA fragmentation in vitro. nih.gov This genotoxicity is often correlated with the increased generation of ROS within the cell nucleus, which can directly attack the DNA structure. nih.gov

Table 3: Compound Names

Protein Binding and Modulation (In Vitro)

The 1,4-naphthoquinone scaffold, the core structure of this compound and its analogues, is recognized for its reactivity and ability to interact with various biological macromolecules, including proteins. researchgate.netmdpi.com The biological activity of these compounds is often linked to their interactions with specific protein targets, leading to the modulation of cellular pathways. nih.govnih.gov The mechanisms of these interactions are primarily attributed to the electrophilic nature of the quinone ring and its capacity for redox cycling. researchgate.netnih.gov

Covalent Modification: Naphthoquinone analogues can act as electrophiles, reacting with nucleophilic residues on proteins, such as the thiol groups of cysteine, through a process known as 1,4-Michael addition. nih.gov This covalent binding can alter the protein's structure and function, leading to inhibition or modulation of its activity.

Redox Cycling and Oxidative Stress: The quinone moiety can undergo redox cycling, accepting one or two electrons to form semiquinone and hydroquinone species. mdpi.comeurekaselect.com These intermediates can react with molecular oxygen to generate reactive oxygen species (ROS), which can oxidatively damage proteins and other cellular components. researchgate.netnih.gov

Several studies have identified specific protein targets for various 1,4-naphthoquinone analogues, demonstrating their potential to modulate key cellular processes.

One area of investigation has focused on proteins involved in cellular stress response and metabolism. For instance, the hit compound BH10, a 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, was identified as potentially targeting the Kelch-like ECH-associated protein 1 (Keap1). nih.govrsc.org Keap1 is a critical regulator of the cellular defense against oxidative stress. nih.gov By binding to Keap1, such analogues can disrupt the cell's ability to manage oxidative stress, which is a hallmark of many cancer cells. nih.govrsc.org

Other research has identified heat shock proteins (HSPs) as targets. Specifically, certain 2-acyl-3-aminophenyl-1,4-naphthoquinones, which are structurally related to this compound, have been investigated as inhibitors of the heat shock chaperone protein Hsp90. nih.govuss.cl Hsp90 is crucial for the stability and function of numerous client proteins that are involved in cancer cell proliferation and survival.

Furthermore, the mTOR (mammalian target of rapamycin) protein, a key regulator of tumor metabolism, has been identified as a target for 2-phenylamino-3-acyl-1,4-naphthoquinone analogues. nih.gov Molecular docking studies suggest a high affinity of these compounds for mTOR, potentially leading to an inhibitory effect on the protein and impairing cancer cell proliferation. nih.gov

The binding of naphthoquinone derivatives to transport proteins has also been explored. A study on 2-(4-methoxyanilino)naphthalene-1,4-dione (MN) investigated its interaction with human serum albumin (HSA), the most abundant plasma protein. nih.gov The study concluded that the binding was a stable and spontaneous process, driven primarily by hydrophobic interactions, with the compound preferentially binding to subdomain IIA (Sudlow site I) of the protein. nih.gov This type of interaction is crucial for understanding the pharmacokinetics of these compounds.

Below is a table summarizing the in vitro protein binding and modulation activities of selected 1,4-naphthalene-dione analogues.

Membrane Interaction Mechanisms (In Vitro)

The interaction of small molecules with cellular membranes is a critical aspect of their biological activity. For compounds like this compound and its analogues, interactions with the lipid bilayer can influence their cellular uptake, localization, and even exert direct effects on membrane-dependent processes.

The primary mechanism by which many naphthoquinone derivatives are thought to interact with membranes involves their lipophilic nature and their ability to induce oxidative stress. nih.gov

Partitioning into the Lipid Bilayer: Due to their generally hydrophobic scaffold, naphthoquinone analogues can partition into the internal hydrophobic regions of the cell membrane. mdpi.com This partitioning affects the motional freedom of molecules within the lipid bilayer. mdpi.com

Alteration of Membrane Fluidity: The insertion of these compounds into the membrane can alter its physical properties, such as fluidity. Some compounds can increase membrane fluidity, while others induce membrane rigidification. mdpi.com This change in fluidity can, in turn, affect the function of membrane-embedded proteins and signaling pathways.

Lipid Peroxidation: A significant consequence of the redox cycling activity of naphthoquinones is the generation of ROS. researchgate.netnih.gov When these compounds are localized within or near the cell membrane, the generated ROS can attack the polyunsaturated fatty acids in the membrane lipids, leading to a chain reaction known as lipid peroxidation. nih.gov This process can cause severe damage to the membrane, compromising its integrity and leading to cell death. nih.gov Some antioxidants are believed to inhibit lipid peroxidation by inducing membrane rigidification, which hampers the diffusion of radicals and slows the kinetics of radical reactions within the membrane. mdpi.com

The table below outlines the key in vitro membrane interaction mechanisms associated with naphthoquinone analogues.

Advanced Applications and Future Research Directions for 2 3 Phenylpropyl Naphthalene 1,4 Dione Derivatives

Development of Chemical Probes and Tools for Biological Research

Naphthalene (B1677914) derivatives are increasingly recognized for their potential in creating sophisticated tools for biological research, particularly as fluorescent probes. mdpi.comresearchgate.net The inherent fluorescence of the naphthalene ring system can be modulated by the introduction of various functional groups, allowing for the design of probes that can selectively detect and image specific biomolecules or ions within complex biological systems. For instance, a naphthalene derivative fluorescent probe, F6, was successfully synthesized and utilized to construct a fluorescent system for the detection of Al³⁺ ions. This system demonstrated high selectivity and anti-interference ability, with a detection limit of 8.73 × 10⁻⁸ mol/L. mdpi.com

The development of such probes based on the 2-(3-phenylpropyl)naphthalene-1,4-dione framework could lead to new methods for studying cellular processes and the roles of metal ions in biological systems. Future research in this area will likely focus on tailoring the structure of these derivatives to enhance their photophysical properties, such as quantum yield and Stokes shift, and to introduce specific recognition motifs for targeting proteins, nucleic acids, or other biological molecules of interest.

Potential in Organic Electronics and Materials Science

The unique electronic properties of the naphthalene-1,4-dione core make its derivatives attractive candidates for applications in organic electronics and materials science. The planar, π-conjugated system of naphthalene diimides (NDIs), for example, has been extensively investigated for its use as an n-channel semiconductor in organic thin-film transistors (OTFTs). d-nb.inforesearchgate.net By modifying the core and peripheral substituents of NDI-based molecules, researchers can tune their electronic and optical properties to suit various applications.

Derivatives of this compound could be explored for their potential as organic semiconductors. The introduction of the phenylpropyl group may influence the molecular packing in the solid state, which is a critical factor for charge transport. Furthermore, the incorporation of this naphthoquinone moiety into polymer backbones could lead to the development of novel materials with tailored properties for applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Research has shown that varying the positional isomers of naphthalene moieties in poly(arylene vinylene) block copolymers can effectively fine-tune the emissive characteristics of the polymers. researchgate.net

The potential applications also extend to energy storage, where quinone-based compounds are being investigated as electrode materials for rechargeable batteries due to their redox activity. The electrochemical properties of this compound derivatives could be systematically studied to assess their suitability for such applications.

| Application Area | Relevant Properties | Potential Advantages of Derivatives | Key Research Directions |

|---|---|---|---|

| Organic Semiconductors | Charge carrier mobility, LUMO/HOMO levels | Tunable electronic properties through substitution | Synthesis of novel derivatives and fabrication of OTFTs |

| Organic Photovoltaics | Light absorption, electron affinity | Broad absorption spectra, efficient charge separation | Development of new donor-acceptor systems |

| Polymers | Thermal stability, solubility, optical properties | Enhanced processability and tailored optoelectronic properties | Incorporation into conjugated polymer backbones |

| Energy Storage | Redox potential, cycling stability | High theoretical capacity, fast kinetics | Evaluation as electrode materials in batteries |

Methodological Advancements in Naphthoquinone Research

The growing interest in naphthoquinone derivatives has spurred the development of new and improved synthetic and analytical methodologies. A significant focus has been on "green chemistry" approaches to minimize the environmental impact of chemical synthesis. For example, a one-pot, three-component reaction for the synthesis of hydroxylated naphthalene-1,4-dione derivatives has been developed using water as a solvent and a reusable catalyst, offering an environmentally friendly alternative to traditional methods. researchgate.netresearchgate.net Another green approach involves the use of laccase, a multicopper-containing enzyme, to catalyze the synthesis of 1,4-naphthoquinone-2,3-bis-sulfides under mild conditions, using atmospheric oxygen as the oxidant and producing only water as a byproduct. researchgate.net

In terms of analytical techniques, advancements in spectroscopy and chromatography are crucial for the characterization of novel naphthoquinone derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for structure elucidation and purity assessment. mdpi.comnih.gov Future research will likely focus on developing even more efficient and sustainable synthetic methods, as well as high-throughput screening techniques to accelerate the discovery of new derivatives with desired properties.

Exploration of Novel Reaction Pathways and Synthetic Strategies

The chemical versatility of the naphthoquinone scaffold allows for the exploration of a wide range of reaction pathways to generate diverse libraries of derivatives. Nucleophilic substitution reactions on 2,3-dihalo-1,4-naphthoquinones are a common strategy to introduce various functional groups at the C-2 and C-3 positions. semanticscholar.orgresearchgate.net For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with various nucleophiles has been extensively studied to produce a plethora of derivatives with interesting biological activities. semanticscholar.org

Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of arylated 1,4-naphthoquinone (B94277) derivatives. ijfmr.com Furthermore, multicomponent reactions, where three or more reactants combine in a single step, offer an efficient and atom-economical route to complex naphthoquinone derivatives. researchgate.netresearchgate.net Future research in this area will likely involve the discovery of new catalysts and reaction conditions to enable previously inaccessible transformations and to construct more complex molecular architectures based on the this compound core.

| Reaction Type | Description | Example Application |

|---|---|---|

| Nucleophilic Substitution | Displacement of a leaving group (e.g., halogen) by a nucleophile. | Synthesis of amino, alkoxy, and thioether derivatives. semanticscholar.org |

| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a palladium catalyst. | Synthesis of arylated and vinylated naphthoquinones. ijfmr.com |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. | Efficient construction of complex heterocyclic systems fused to the naphthoquinone core. researchgate.net |

| Enzyme-Catalyzed Reactions | Use of enzymes to catalyze specific transformations. | Green synthesis of sulfide (B99878) derivatives using laccase. researchgate.net |

Computational Design and Discovery of New Naphthoquinone Analogues

Computational methods are playing an increasingly important role in the design and discovery of new bioactive molecules. In the context of naphthoquinones, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are being used to guide the synthesis and evaluation of new derivatives. ijfmr.comnih.govijfmr.com

QSAR models can predict the biological activity of a compound based on its chemical structure, helping to prioritize which analogues to synthesize. nih.gov Molecular docking studies provide insights into how a molecule might bind to a biological target, such as an enzyme or receptor, which is crucial for rational drug design. nih.govresearchgate.net For example, molecular docking has been used to identify naphthoquinone derivatives with potential antiprotozoal activity. nih.gov These computational approaches can significantly reduce the time and cost associated with drug discovery by focusing experimental efforts on the most promising candidates. Future research will likely see a greater integration of computational and experimental approaches, with machine learning and artificial intelligence being used to develop more accurate predictive models for the design of novel this compound analogues with specific biological or material properties.

Q & A

Q. What are the common synthetic routes for preparing 2-alkyl/aryl-substituted naphthalene-1,4-dione derivatives, and how can these methods be adapted for synthesizing 2-(3-phenylpropyl)naphthalene-1,4-dione?

- Methodological Answer : Naphthalene-1,4-dione derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 2-bromo-1,4-naphthoquinone can react with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the 2-position . Adapting this for this compound would involve substituting the bromine atom with 3-phenylpropylthiol or a similar nucleophile. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical for yield improvement .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be used to confirm the structure of this compound?

- Methodological Answer : ¹H-NMR and ¹³C-NMR are essential for confirming substituent positions. For instance, the quinone carbonyl groups typically resonate at δ 180–190 ppm in ¹³C-NMR, while alkyl/aryl protons appear in δ 1–8 ppm depending on substitution . High-resolution MS (e.g., ESI-TOF) validates the molecular formula. Cross-validation with synthetic intermediates (e.g., brominated precursors) ensures structural accuracy .

Q. What in vivo models are appropriate for preliminary toxicity assessment of naphthalene-1,4-dione derivatives?

- Methodological Answer : Rodent models (rats/mice) are standard for evaluating systemic toxicity, with exposure routes (oral, inhalation, dermal) selected based on intended applications. Key endpoints include hepatic/renal function, hematological parameters, and histopathology . Dose-response studies should follow OECD guidelines, with comparisons to structurally related compounds (e.g., 2-methylnaphthalene) for risk extrapolation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., alkyl chain length, aryl groups) while retaining the naphthoquinone core. For example, replacing the phenylpropyl group with trifluoromethylphenyl or furan derivatives can enhance electrophilicity and bioactivity . Computational tools (e.g., DFT for redox potential prediction) and in vitro assays (e.g., cytotoxicity, enzyme inhibition) guide iterative optimization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization of substituted naphthalene-1,4-diones?

- Methodological Answer : Contradictions often arise from tautomerism or paramagnetic impurities. Using deuterated solvents, variable-temperature NMR, or 2D techniques (COSY, HSQC) clarifies proton coupling and quenches artifacts . Redox-active quinones may require inert atmospheres during analysis to prevent oxidation . Cross-referencing with crystallographic data (e.g., SHELX-refined structures) validates ambiguous assignments .

Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?

- Methodological Answer : Solvent selection (e.g., replacing DMF with ethylene glycol) and catalyst systems (e.g., MgCl₂ for one-pot reactions) reduce environmental impact . Microwave-assisted synthesis or flow chemistry may enhance energy efficiency and yield . Life-cycle assessment (LCA) tools quantify improvements in atom economy and waste reduction .

Q. What crystallographic techniques are most effective for determining the solid-state structure of naphthalene-1,4-dione derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software is the gold standard for resolving bond lengths, angles, and packing arrangements . For poorly diffracting crystals, synchrotron radiation or cryocooling improves data quality. Pairing crystallography with Hirshfeld surface analysis reveals intermolecular interactions (e.g., π-π stacking) influencing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.